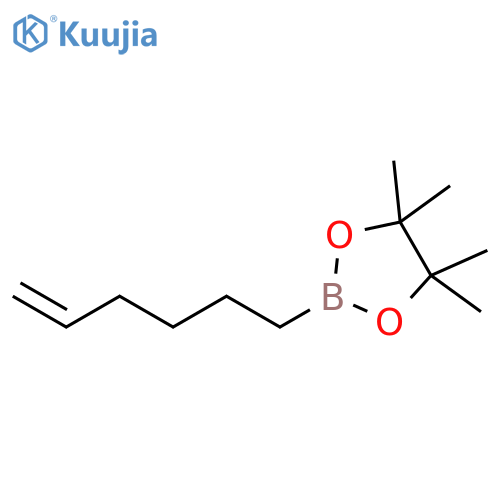Cas no 167773-16-2 (2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

167773-16-2 structure
商品名:2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:167773-16-2
MF:C12H23BO2
メガワット:210.120824098587
MDL:MFCD31390517
CID:5331807
PubChem ID:101927692
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborolane, 2-(5-hexen-1-yl)-4,4,5,5-tetramethyl-
- 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD31390517
- インチ: 1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6H,1,7-10H2,2-5H3
- InChIKey: SROAEADKDNMLGX-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1CCCCC=C
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22795418-0.05g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 95% | 0.05g |
$431.0 | 2024-06-20 | |
| Enamine | EN300-22795418-2.5g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 95% | 2.5g |
$1008.0 | 2024-06-20 | |
| Enamine | EN300-22795418-0.25g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 95% | 0.25g |
$472.0 | 2024-06-20 | |
| Enamine | EN300-22795418-10g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 10g |
$2209.0 | 2023-09-15 | ||
| Enamine | EN300-22795418-1.0g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 95% | 1.0g |
$513.0 | 2024-06-20 | |
| Enamine | EN300-22795418-5.0g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 95% | 5.0g |
$1488.0 | 2024-06-20 | |
| Enamine | EN300-22795418-0.1g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 95% | 0.1g |
$451.0 | 2024-06-20 | |
| Enamine | EN300-22795418-5g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 5g |
$1488.0 | 2023-09-15 | ||
| Enamine | EN300-22795418-0.5g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 95% | 0.5g |
$493.0 | 2024-06-20 | |
| Enamine | EN300-22795418-1g |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167773-16-2 | 1g |
$513.0 | 2023-09-15 |
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
167773-16-2 (2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
